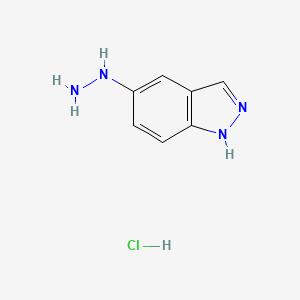

5-Hydrazinyl-1H-indazole hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are fundamental building blocks in medicinal chemistry, forming the core of a vast number of natural products, vitamins, and, crucially, pharmaceutical drugs. nih.govnih.gov Their prevalence is statistically significant; an analysis of U.S. FDA-approved pharmaceuticals revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.orgmsesupplies.com A more recent study from 2013-2023 saw this number increase to an astounding 82%. acs.orgnih.gov

This widespread use can be attributed to several key factors. The nitrogen atoms within these rings can form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for modulating their function. nih.govnih.gov Furthermore, their structural diversity and stability allow for the fine-tuning of a molecule's pharmacological properties. rsc.orgijsrtjournal.com These characteristics make nitrogen heterocycles a cornerstone of drug design, contributing to therapies for a wide array of diseases. nih.govnih.gov

The Indazole Nucleus: A Prominent Pharmacophore

Within the large family of nitrogen heterocycles, the indazole nucleus has emerged as a "privileged structure" or prominent pharmacophore in medicinal chemistry. pnrjournal.com A pharmacophore is the essential part of a molecule responsible for its biological activity. The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.govhuji.ac.il Its versatility has made it a focus of intense research and a key component in several FDA-approved drugs. rsc.orgrsc.org

Overview of the Indazole Scaffold and its Tautomeric Forms (1H- and 2H-Indazoles)

The indazole molecule (C₇H₆N₂) is an aromatic heterocyclic system that exists in different isomeric forms called tautomers. austinpublishinggroup.com Tautomers are isomers that readily interconvert, and in the case of indazole, this involves the position of a hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. austinpublishinggroup.comchemicalbook.com

The two primary tautomeric forms are:

1H-indazole: The hydrogen atom is attached to the nitrogen at position 1. This form is generally the more thermodynamically stable of the two. nih.govnih.govresearchgate.net Theoretical calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 kcal/mol. austinpublishinggroup.comchemicalbook.comcaribjscitech.com

2H-indazole: The hydrogen atom is attached to the nitrogen at position 2. nih.govnih.govresearchgate.net While less stable, derivatives of 2H-indazole are also of significant interest in medicinal chemistry. nih.gov

The specific tautomeric form and the substitution pattern on the indazole ring can significantly influence the molecule's biological activity and how it binds to its target. nih.gov The ability to selectively synthesize one tautomer over the other is a key challenge and area of focus in synthetic chemistry. pnrjournal.com

Table 1: Comparison of Indazole Tautomers This table provides a summary of the key differences between the two primary tautomers of indazole.

| Feature | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Description | Benzenoid form with hydrogen on nitrogen at position 1. | Quinonoid form with hydrogen on nitrogen at position 2. |

| Stability | Thermodynamically more stable, the predominant form. nih.govnih.govchemicalbook.com | Kinetically favored in some reactions, but generally less stable. nih.gov |

| Energy Difference | The 1H-tautomer is approximately 2.3-3.6 kcal/mol more stable than the 2H-tautomer. chemicalbook.com |

Historical Context of Indazole Synthesis and Medicinal Applications

The history of indazole synthesis dates back to the late 19th century. The renowned chemist Emil Fischer first reported a synthesis of a related heterocyclic system, the indole (B1671886), in 1883, a reaction that bears his name. wikipedia.orgwikiwand.comresearchgate.netsynarchive.com The first synthesis of the indazole ring system itself is also attributed to Fischer, who prepared it from o-hydrazino cinnamic acid in the early 1880s. caribjscitech.comresearchgate.net Early synthetic methods often involved the cyclization of appropriately substituted aryl hydrazones or o-toluidines. lookchem.comjocpr.com

Early investigations into its medicinal applications revealed that some indazole derivatives possessed analgesic, antipyretic, and anti-inflammatory properties. nih.govresearchgate.net One of the most well-known early indazole derivatives is Benzydamine, a non-steroidal anti-inflammatory drug with local anesthetic properties. wikipedia.org These initial findings paved the way for decades of research, cementing the indazole scaffold's importance in the development of new therapeutic agents. nih.govexlibrisgroup.combiu.ac.il

Role of 5-Hydrazinyl-1H-indazole Hydrochloride as a Synthetic Precursor and Derivative

The compound 5-Hydrazinyl-1H-indazole hydrochloride serves as a crucial starting material, or synthetic precursor, for building more complex molecules with specific biological functions. uni.lu Its structure contains two key features: the stable 1H-indazole core and a reactive hydrazinyl group (-NHNH₂) at the 5-position. This hydrazinyl group is a versatile functional handle that can participate in a variety of chemical reactions to form new bonds and build larger molecular architectures.

This reactivity is particularly valuable in the synthesis of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. The hydrazinyl group of 5-Hydrazinyl-1H-indazole can be used to create hydrazones, which are known to be effective components in kinase inhibitors. nih.govresearchgate.net By reacting 5-Hydrazinyl-1H-indazole hydrochloride with various aldehydes or ketones, medicinal chemists can generate large libraries of diverse indazole-based compounds. These new derivatives can then be screened for their ability to inhibit specific kinases, leading to the discovery of potential new anti-cancer drugs. jocpr.com The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and use in these synthetic processes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indazol-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;/h1-4,10H,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSGXXUYIDEIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)C=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012879-50-3 | |

| Record name | 1H-Indazole, 5-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5 Hydrazinyl 1h Indazole Hydrochloride and Its Derivatives

Strategic Approaches to 1H-Indazole Core Synthesis

The construction of the bicyclic 1H-indazole system is the foundational step in the synthesis of its various derivatives. Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation reactions to more sophisticated modern catalytic methods.

Conventional Synthetic Pathways to Indazole Derivatives

Historically, the synthesis of the indazole core has relied on several named reactions and classical cyclization strategies. A common approach involves the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the reaction of substituted salicylaldehydes with hydrazine (B178648) hydrochloride under reflux conditions in an acidic medium such as ethanol has been a long-standing method for producing 1H-indazoles. qu.edu.qanih.gov While effective, this method can be limited by the need for elevated temperatures and the potential for side reactions, including the formation of hydrazones and dimers. nih.gov

Another classical approach is the diazotization of o-toluidine and its derivatives, followed by cyclization. nih.gov This method involves the in-situ generation of a diazonium salt, which then undergoes an intramolecular reaction to form the pyrazole (B372694) ring fused to the benzene ring. Similarly, the reaction of anthranilic acid with sodium nitrite leads to a diazonium salt intermediate that, upon reduction and cyclization, yields the 1H-indazole core. nih.gov

Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of indazoles. For example, the reaction between 2-bromobenzaldehyde and benzophenone hydrazone, followed by an acid-catalyzed cyclization, provides a route to 1H-indazoles. nih.gov Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed as a convenient protocol for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org

The table below summarizes some of the conventional methods for the synthesis of the 1H-indazole core.

| Starting Material(s) | Key Reagents | Reaction Type | Ref. |

| Substituted Salicylaldehydes | Hydrazine Hydrochloride, Acid | Condensation/Cyclization | qu.edu.qanih.gov |

| o-Toluidine Derivatives | Sodium Nitrite, Acid | Diazotization/Cyclization | nih.gov |

| Anthranilic Acid | Sodium Nitrite, Reducing Agent | Diazotization/Reduction/Cyclization | nih.gov |

| 2-Bromobenzaldehyde, Benzophenone Hydrazone | Palladium Catalyst, Acid | Cross-Coupling/Cyclization | nih.gov |

| o-Chlorinated Arylhydrazones | Copper Catalyst, Base, Ligand | Intramolecular N-Arylation | beilstein-journals.org |

One-Pot and Multicomponent Reactions in Indazole Synthesis

To improve efficiency and reduce waste, one-pot and multicomponent reactions have emerged as powerful strategies for the synthesis of indazole derivatives. These methods allow for the construction of complex molecules in a single reaction vessel without the need for isolation of intermediates.

One such example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles, which provides the desired products in moderate to good yields and is tolerant of various functional groups on the aromatic ring. mdpi.com Another efficient approach involves the reaction of ortho-alkoxy acetophenone with hydrazine hydrate and iodine in DMSO, which leads to the rapid formation of 1H-indazoles in high yields with no observed byproducts. nih.gov

A general one-pot protocol for the formation of 1-aryl-1H-indazoles has been developed that does not rely on the specific substitution patterns required for SNAr cyclization, achieving yields of 62–78%. researchgate.net This method often involves the in-situ formation of an arylhydrazone followed by a cyclization step.

The following table highlights some examples of one-pot and multicomponent reactions for indazole synthesis.

| Starting Material(s) | Key Reagents/Catalysts | Product Type | Ref. |

| ortho-Iodobenzyl bromides, Di-tert-butyl hydrazodiformate | Copper(I) Iodide, 1,10-Phenanthroline, Cesium Carbonate | 2,3-Dihydro-1H-indazoles | mdpi.com |

| ortho-Alkoxy Acetophenone, Hydrazine Hydrate | Iodine, DMSO | 1H-Indazoles | nih.gov |

| Acetophenone/Benzaldehyde derivatives, Arylhydrazines | Base | 1-Aryl-1H-indazoles | researchgate.net |

Synthesis of Hydrazine-Substituted Indazoles, with a Focus on the 5-Position

With a robust indazole core in hand, the next critical step is the introduction of the hydrazine moiety at the 5-position. This functional group serves as a versatile handle for further derivatization to generate a diverse range of advanced indazole derivatives.

Generation of 5-Hydrazinyl-1H-indazole Hydrochloride

The synthesis of 5-hydrazinyl-1H-indazole hydrochloride is most commonly achieved through a two-step sequence starting from the readily available 5-amino-1H-indazole. This process involves the diazotization of the primary amino group, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.

The first step, diazotization, is a well-established reaction in organic chemistry. It involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt.

Derivatization of the Hydrazine Moiety to Yield Advanced Indazole Derivatives

The hydrazine group at the 5-position of the 1H-indazole core is a nucleophilic and reactive functional group that allows for a wide array of chemical transformations. This versatility enables the synthesis of a diverse library of advanced indazole derivatives with potentially interesting biological activities.

One common derivatization strategy is the reaction of the hydrazine with 1,3-dicarbonyl compounds, such as acetylacetone, to form pyrazole-substituted indazoles. qu.edu.qa This cyclocondensation reaction proceeds readily, often with heating in a suitable solvent like ethanol, to yield a new heterocyclic ring attached to the indazole core.

Furthermore, the hydrazine moiety can be converted into other five-membered heterocycles like oxadiazoles and thiadiazoles. For instance, treatment of an indazole hydrazide with carbon disulfide in the presence of a base leads to the formation of a mercapto-oxadiazole ring. qu.edu.qa Similarly, reaction with aldehydes followed by oxidative cyclization with ferric chloride can yield triazole derivatives. qu.edu.qa

The following table provides examples of derivatization reactions of the hydrazine moiety.

| Reagent | Product Type | Reaction Conditions | Ref. |

| Acetylacetone | (3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indazole | Ethanol, Reflux | qu.edu.qa |

| Aldehydes | Indazolyl Hydrazones | Ethanol, Reflux | qu.edu.qa |

| Carbon Disulfide, Potassium Hydroxide | 5-(Indazolyl)-1,3,4-oxadiazole-2-thiol | Ethanol, Reflux | qu.edu.qa |

| Phenylisothiocyanate, Sodium Hydroxide | N-Phenyl-2-(indazolyl)hydrazinecarbothioamide | Ethanol, Reflux | qu.edu.qa |

| Aldehydes, Ferric Chloride | 1-(Indazolyl)- beilstein-journals.orgnih.govnih.govtriazolo[4,3-a]pyridines | Acetic Acid, Stirring | qu.edu.qa |

Advanced Synthetic Techniques and Reaction Mechanisms

Modern synthetic chemistry has introduced a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. These methods, along with a deeper understanding of reaction mechanisms, have significantly impacted the synthesis of indazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrate has been successfully carried out under microwave conditions. beilstein-journals.org

In terms of reaction mechanisms, the formation of the indazole ring has been the subject of numerous studies. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, shares mechanistic similarities with some indazole syntheses that proceed through hydrazone intermediates. The mechanism typically involves the formation of a hydrazone, followed by a qu.edu.qaqu.edu.qa-sigmatropic rearrangement.

More contemporary named reactions for indazole synthesis include the Cadogan and Davis-Beirut reactions. The Cadogan reaction involves the reductive cyclization of o-nitrobenzylamines or related compounds, often using phosphites as the reducing agent. The Davis-Beirut reaction provides a route to 2H-indazoles through the base-catalyzed cyclization of o-nitrobenzylamines.

A deeper understanding of these mechanisms allows for the rational design of new synthetic routes and the optimization of existing ones. For example, understanding the intermediates and transition states in a catalytic cycle can lead to the development of more efficient catalysts for indazole synthesis.

Nucleophilic Aromatic Substitution (SNAr) in Indazole Ring Closure

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for forming the indazole heterocycle. acs.orgwikipedia.orgnih.gov This strategy typically involves an intramolecular cyclization where a nucleophilic nitrogen atom displaces a suitable leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.org

A common approach involves the formation of arylhydrazones from carbonyl compounds that contain an ortho-halogen (often fluorine, due to its high electronegativity) and an activating group, such as a nitro group. nih.gov The hydrazone's N-H group is deprotonated by a base, creating a potent nucleophile that attacks the carbon bearing the halogen, leading to ring closure and formation of the indazole system. nih.gov This method has been successfully applied to generate 1-aryl-5-nitro-1H-indazoles, where a fluorine atom at the C2 position of a benzene ring is displaced by the hydrazone nitrogen. nih.gov The reaction proceeds efficiently, often in a one-pot domino process, providing high yields of the desired indazole products. nih.gov

Another application of SNAr in indazole synthesis is the formation of arylazoindazoles. In this method, a formazan derivative containing a pentafluorophenyl (C₆F₅) group undergoes a base-induced cyclization. acs.org The deprotonated NH group acts as the nucleophile, displacing one of the fluorine atoms on the C₆F₅ ring in an intramolecular SNAr reaction to form the indazole heterocycle in excellent yield. acs.org

Table 1: Examples of SNAr Cyclization for 1-Aryl-5-nitro-1H-indazole Synthesis nih.gov

| Starting Aldehyde/Ketone | Arylhydrazine | Product | Yield (%) |

| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine | 1-Phenyl-3-methyl-5-nitro-1H-indazole | 90 |

| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 85 |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | 1-Phenyl-5-nitro-1H-indazole | 74 |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-nitro-1H-indazole | 70 |

Annulation Reactions for Substituted Indazoles

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of indazole synthesis. chim.it A prominent strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered pyrazole ring of the indazole system. nih.govnih.gov

One such approach utilizes the reaction of arynes with hydrazones. nih.gov Arynes, highly reactive intermediates derived from aryl halides or triflates, serve as the two-atom component. They react with various hydrazones, such as N-tosylhydrazones or N-aryl/alkylhydrazones, to afford a variety of substituted 1H-indazoles. nih.gov The reaction conditions can be tuned to proceed through different pathways, including via in-situ generated diazo compounds or through annulation/elimination or annulation/oxidation processes. nih.gov

Another effective [3+2] cycloaddition method involves the reaction of arynes with sydnones. nih.gov This approach provides a rapid and efficient route to 2H-indazoles under mild conditions and in high yields, notably without contamination from 1H-indazole isomers. nih.gov The reaction tolerates a range of functional groups on both the sydnone and the aryne precursor. nih.gov

Copper-Catalyzed and Oxidative Annulation Approaches

Transition-metal catalysis has significantly advanced the synthesis of indazoles, with copper and rhodium being particularly effective. Copper-catalyzed methods often provide efficient access to substituted indazoles under mild conditions. rsc.orgrsc.org For instance, the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl hydrazides can be achieved using a low loading of cuprous (I) iodide to yield 1-substituted indazol-3-ones. rsc.org

Oxidative annulation reactions represent another modern approach. Rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation is a notable example. acs.orgresearchgate.net This method can be used to synthesize 3-acyl-2H-indazoles from azobenzenes and sulfoxonium ylides, demonstrating high chemoselectivity and broad functional group tolerance. acs.orgresearchgate.net Furthermore, rhodium catalysis can achieve the direct annulative π-extension of indazoles through an oxidative C-H/C-H vinylene cyclization, using vinylene carbonate as a "vinylene transfer" agent. nih.gov

Silver(I)-mediated intramolecular oxidative C-H amination offers another pathway for constructing the 1H-indazole scaffold. acs.org This process is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to access. Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.org

Flow Chemistry Applications in 1H-Indazole Synthesis

Flow chemistry has emerged as a valuable technology for the synthesis of heterocyclic compounds, including 1H-indazoles. acs.orgresearchgate.netnih.gov This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved heat transfer, greater reproducibility, and straightforward scalability. acs.orgresearchgate.netscielo.br

A general and versatile route for synthesizing a range of indazoles utilizes a flow reactor to react o-fluorobenzaldehydes with tert-butyl carbazate at elevated temperatures. researchgate.net The continuous-flow setup allows for precise control over reaction parameters like temperature and residence time, enabling the efficient and safe production of indazole derivatives. nih.govresearchgate.net This methodology has been optimized using response surface methodology to achieve high yields of products like 6-bromo-4-fluoro-1H-indazole. researchgate.net The use of flow reactors facilitates the synthesis of multigram quantities of pharmaceutically relevant indazole fragments on demand. acs.orgresearchgate.net

Table 2: Representative Flow Chemistry Synthesis of N-Aryl Indazoles nih.gov

| Substrate | Conditions | Residence Time | Yield (%) |

| Nitroaromatic Imine | Triethyl phosphite, two coiled reactors in series | 1 hour | 69-80 |

| Aryl Azide + Amine | Toluene, copper coil at 120 °C | 30 minutes | up to 95 |

Functionalization Strategies for Indazole Scaffolds

Once the indazole core is synthesized, its further functionalization is often necessary to produce target molecules with desired properties. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring. researchgate.net

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for creating C(sp²)-C(sp²) bonds by coupling halo-indazoles with organoboronic acids. mdpi.comnih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of diverse functional groups. nih.gov

It has been widely used for the C-3 and C-7 functionalization of the indazole scaffold. nih.govmdpi.comnih.gov For example, 3-iodo-1H-indazoles can be coupled with various aryl boronic acids to produce 3-aryl indazole scaffolds. nih.gov Similarly, a regioselective C-7 bromination of 4-substituted 1H-indazoles, followed by a Suzuki-Miyaura reaction, provides access to a series of novel C-7 arylated indazoles. nih.gov The reaction is effective even for unprotected, nitrogen-rich heterocycles like indazole, which can sometimes inhibit palladium catalysts. acs.org

Table 3: Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles nih.gov

| Indazole Substrate | Boronic Acid | Catalyst | Base | Yield (%) |

| 7-Bromo-4-(methylsulfonyl)amino-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 75 |

| 7-Bromo-4-(acetyl)amino-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 80 |

| 7-Bromo-4-(p-tolylsulfonyl)amino-1H-indazole | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 68 |

The Mizoroki-Heck reaction provides another powerful palladium-catalyzed method for C-C bond formation, typically involving the coupling of a halide with an alkene. nih.govwikipedia.org In the context of indazole functionalization, the Heck reaction has been employed for C-3 modification. For instance, 3-iodoindazoles can undergo a Heck cross-coupling reaction with methyl acrylate to introduce an acrylic ester moiety at the 3-position, creating a versatile intermediate for further synthesis. researchgate.net

While effective, the Heck reaction for C-3 functionalization of 1H-indazoles can sometimes be less efficient than Suzuki-Miyaura coupling and may require careful protection of the indazole N-H group to prevent the formation of unwanted by-products. researchgate.net The intramolecular version of the Heck reaction is a well-established strategy for constructing cyclic and macrocyclic structures, which can be applied to create complex, fused-ring systems incorporating the indazole nucleus. nih.govwikipedia.org

Aldol Reactions

The application of the Aldol reaction and its variants in the direct synthesis of 5-hydrazinyl-1H-indazole hydrochloride or its immediate precursors is not extensively documented in scientific literature. While condensation reactions are fundamental to the formation of the indazole ring, these typically involve the reaction of a hydrazine with a carbonyl compound (such as an aldehyde or ketone) leading to a hydrazone, which subsequently undergoes intramolecular cyclization. nih.gov This pathway, particularly starting from ortho-substituted phenylhydrazines or by reacting hydrazines with ortho-halo or ortho-hydroxy benzaldehydes, is distinct from the classic carbon-carbon bond formation that characterizes an Aldol reaction. nih.govyoutube.com

The Aldol reaction itself is a cornerstone of organic synthesis, creating a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone. youtube.com A subsequent dehydration, known as an Aldol condensation, yields an α,β-unsaturated carbonyl compound. youtube.com While these reactions are versatile for constructing complex carbon skeletons, their specific use for building the indazole core or functionalizing it to introduce a hydrazinyl group at the 5-position has not been a primary reported strategy. Synthetic chemists have favored other routes, such as those beginning with substituted anilines or benzaldehydes, to construct the 5-substituted indazole scaffold.

Precursors and Starting Materials for 5-Hydrazinyl-1H-indazole Hydrochloride Synthesis

The synthesis of 5-hydrazinyl-1H-indazole hydrochloride relies on a multi-step pathway starting from readily available substituted benzene derivatives. The key intermediates in this process are 5-nitroindazole and 5-aminoindazole (B92378). The general strategy involves the construction of the 5-nitro-substituted indazole ring, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group into the target hydrazinyl functionality.

A pivotal precursor, 5-nitroindazole , can be synthesized through several established methods. Two common routes start from either 2-methyl-4-nitroaniline or 2-fluoro-5-nitrobenzaldehyde.

One classic approach, often referred to as the Jacobsen modification, involves the diazotization of 2-methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene). In this process, the aniline is treated with sodium nitrite in an acidic medium like glacial acetic acid. orgsyn.org The resulting unstable diazonium salt undergoes an intramolecular cyclization, where the diazonium group reacts with the ortho-methyl group to form the pyrazole ring fused to the benzene ring, yielding 5-nitroindazole. orgsyn.org This reaction typically requires careful temperature control and a period of several days for the cyclization to complete. orgsyn.org

| Starting Material | Reagents | Key Transformation | Product | Yield (%) |

| 2-Methyl-4-nitroaniline | 1. Sodium Nitrite2. Glacial Acetic Acid | Diazotization and intramolecular cyclization | 5-Nitroindazole | 72-80% orgsyn.org |

An alternative and often high-yielding synthesis of 5-nitroindazole starts with 2-fluoro-5-nitrobenzaldehyde. chemicalbook.comchemicalbook.com This method involves a condensation reaction with hydrazine hydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.comnih.gov The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine displaces the fluorine atom to close the indazole ring. nih.govresearchgate.net

| Starting Material | Reagents | Key Transformation | Product |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate, DMF | Condensation and intramolecular SNAr cyclization | 5-Nitroindazole |

Once 5-nitroindazole is obtained, the next crucial precursor, 5-aminoindazole , is prepared through the reduction of the nitro group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).

The final step in forming the target compound's core structure involves converting the amino group of 5-aminoindazole into a hydrazinyl group. This is typically accomplished via a two-step sequence:

Diazotization : The 5-aminoindazole is treated with sodium nitrite in a cold, acidic solution (e.g., hydrochloric acid) to form the corresponding diazonium salt.

Reduction : The isolated or in situ generated diazonium salt is then reduced to the hydrazine. A common reducing agent for this purpose is stannous chloride (SnCl₂) or sodium sulfite. The reaction with stannous chloride provides the hydrazine, which is then typically isolated as its hydrochloride salt, yielding 5-hydrazinyl-1H-indazole hydrochloride.

This sequence from 5-aminoindazole is a well-established method for the preparation of arylhydrazines from arylamines.

The primary starting materials and key precursors are summarized below:

| Compound Role | Compound Name |

| Starting Material | 2-Methyl-4-nitroaniline orgsyn.orgchemicalbook.com |

| Starting Material | 2-Fluoro-5-nitrobenzaldehyde chemicalbook.comchemicalbook.com |

| Key Precursor | 5-Nitroindazole orgsyn.orgchemicalbook.com |

| Key Precursor | 5-Aminoindazole chemicalbook.com |

Molecular Design, Structure Activity Relationships, and Mechanistic Insights of 5 Hydrazinyl 1h Indazole Hydrochloride Derivatives

Rational Design of Indazole-Based Chemical Entities

The development of indazole-based therapeutic agents is often guided by rational design principles, leveraging both the intrinsic properties of the indazole scaffold and computational drug design methodologies. longdom.orgrsc.org

The indazole nucleus is considered a "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. rsc.org Its structure, featuring adjacent nitrogen atoms, is adept at forming crucial hydrogen bond interactions within the ATP-binding site of many kinases, mimicking the binding of the adenine (B156593) portion of ATP. researchgate.net This inherent property makes it an excellent starting point for designing targeted inhibitors.

A common strategy involves using a known inhibitor as a template. For instance, in the development of Monopolar spindle 1 (Mps1) kinase inhibitors, the pan-kinase inhibitor anthrapyrazolone (SP600125) served as the initial model. acs.orgacs.org By analyzing the crystal structure of this inhibitor bound to a kinase, researchers designed an indazole-based scaffold that could replicate the key interactions, leading to the identification of a new lead compound. acs.orgacs.org This scaffold-hopping approach allows for the creation of novel chemical entities with potentially improved potency and selectivity. The indazole core's versatility allows for the facile introduction of various functional groups to modulate properties and target different enzymes. researchgate.netpnrjournal.com

Both ligand-based and structure-based methods are integral to the rational design of indazole derivatives. nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography. nih.gov For example, the design of potent Mps1 inhibitors was significantly advanced by using the crystal structure of an initial indazole lead compound bound to the Mps1 kinase. acs.org This structural information provided precise insights into the binding mode and enabled the rational design of modifications to enhance potency and selectivity. acs.org Similarly, SBDD was employed to develop bacterial Gyrase B inhibitors, where the design was guided by the goal of optimizing interactions with specific amino acid residues like Arg84 and Arg144 in the binding pocket. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These techniques use the information from a set of known active ligands to build a model. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD. longdom.orgaboutscience.eu For instance, 2D and 3D-QSAR models have been developed for indazole derivatives targeting Tyrosine Threonine Kinase (TTK), demonstrating robust predictive accuracy and highlighting key structural features that influence biological activity. longdom.org Molecular docking and virtual screening are other computational techniques used to identify and prioritize promising indazole candidates for synthesis and biological evaluation. longdom.orgaboutscience.eu

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying how different structural modifications influence biological activity. longdom.org For indazole derivatives, SAR exploration has revealed key insights into the roles of substituents at various positions on the heterocyclic ring. researchgate.net

The nature, size, and position of substituents on the indazole scaffold profoundly influence the biological potential of the resulting compounds. researchgate.net The 5-position, where the hydrazinyl group of the parent compound is located, is a critical site for modification.

5-Position: In the design of inhibitors for SAH/MTAN (S-adenosylhomocysteine/methylthioadenosine nucleosidase), a key enzyme in bacterial quorum sensing, 5-aminoindazole (B92378) derivatives were designed using structure-guided methods. aboutscience.eu The amino group at the 5-position serves as a crucial anchor or a point for further derivatization to enhance binding affinity.

3-Position: The C(3) position is frequently functionalized to improve activity. austinpublishinggroup.com In the development of Mps1 kinase inhibitors, optimization of the 3-position was a key step in significantly improving potency. acs.org

4-Position and 6-Position: Modifications at these positions have also led to potent compounds. For instance, introducing a bromine at C(4) yielded a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com In the pursuit of Mps1 inhibitors, optimization at the 6-position was critical for enhancing activity. acs.org Similarly, for EZH2/1 inhibitors, methyl groups at the 4 and 6 positions of an associated pyridone ring were found to be important for inhibitory activity. nih.gov

N(1)-Position: The substituent at the N(1) position of the indazole ring can have a strong effect on potency. For EZH2/1 inhibitors, various substituents at this position had a more significant impact on EZH1 potency than on EZH2 potency. nih.gov For non-steroidal antispermatogenic agents based on indazol-3-carboxylic acid, substituted benzyl (B1604629) groups at N(1) were found to be essential for activity. austinpublishinggroup.com

The following table summarizes the impact of substitutions on the activity of various indazole derivatives.

| Target Enzyme | Position of Substitution | Substituent Effect | Resulting Activity | Citation |

| Mps1 Kinase | 3- and 6-positions | Optimization of substituents | Improved IC50 value to 3.06 nM | acs.org |

| Neuronal Nitric Oxide Synthase | 4-position | Introduction of bromine | Potent inhibition | austinpublishinggroup.com |

| EZH1/EZH2 | N-1 position | Various substituents | Stronger effects on EZH1 potency | nih.gov |

| Indazol-3-carboxylic acid derivatives | N-1 position | Substituted benzyl groups | Essential for antispermatogenic activity | austinpublishinggroup.com |

Specific structural changes can be directly correlated with enhancements in inhibitory effects against various biological targets. These correlations are established through systematic modification and biological testing.

For Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that incorporating an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. nih.gov This led to the identification of a compound with an FGFR1 IC50 value of 2.9 nM and potent cellular activity. nih.gov In another example targeting Epidermal Growth Factor Receptor (EGFR), structure-guided drug design led to a 1H-indazole derivative with potent activity against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

For bacterial GyrB inhibitors, the introduction of a hydroxyl (-OH) or methoxy (B1213986) (-OMe) group at the 6-position of the indazole ring was designed to re-engage with a key asparagine residue (Asn54) in the enzyme's active site, which was deemed critical for enhancing activity. nih.gov The table below illustrates specific correlations between structural modifications and biological outcomes.

| Compound Series | Structural Modification | Biological Target | Modulatory Effect | Citation |

| FGFR1 Inhibitors | Addition of N-ethylpiperazine group | FGFR1 | IC50 improved to 2.9 nM | nih.gov |

| EGFR Inhibitors | Structure-guided modifications | EGFR T790M | Potent inhibition with IC50 of 5.3 nM | nih.gov |

| ERK1/2 Inhibitors | Structure-guided design | ERK1/2 | IC50 values in the nanomolar range (9.3–25.8 nM) | nih.gov |

| IDO1 Inhibitors | Disubstitution at 4- and 6-positions | IDO1 | IC50 of 5.3 μM | nih.gov |

Investigations into Molecular Targets and Pathways

The versatility of the indazole scaffold allows its derivatives to interact with a wide array of molecular targets, implicating them in numerous cellular pathways. researchgate.netnih.gov A significant portion of research has focused on developing indazole derivatives as protein kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org

Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including:

Tyrosine and Serine/Threonine Kinases: Such as Mps1, FGFR, EGFR, and ERK1/2, which are involved in cell cycle progression, proliferation, and survival. nih.govrsc.orgacs.org

Bacterial DNA Gyrase: A clinically validated target for antibacterials. nih.gov

Beyond kinases, indazole derivatives have been designed to target other important enzymes:

Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a target in cancer immunotherapy. nih.gov

Histone Deacetylases (HDACs): Specifically HDAC6, with inhibitors showing potential in neurology and cancer. researchgate.net

Monoamine oxidases (MAO-A and MAO-B): Targets for neurological disorders like Parkinson's disease. nih.gov

Carbonic Anhydrases (hCA IX and XII): Tumor-associated enzymes that are targets for anticancer agents. nih.gov

The ability of indazole compounds to inhibit these targets demonstrates their potential to modulate critical biological pathways involved in cancer, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.net

Kinase Inhibition Mechanisms

The indazole core serves as an effective hinge-binding fragment in many kinase inhibitors. nih.gov Modifications to this scaffold have led to the development of potent and selective inhibitors for a range of protein kinases involved in critical cellular signaling pathways.

Derivatives of the 1H-indazole scaffold have been successfully designed as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in angiogenesis and tumor progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated strategy for cancer treatment due to its central role in angiogenesis. nih.gov Researchers have designed and synthesized numerous indazole-based derivatives that demonstrate potent VEGFR-2 kinase inhibition. For instance, a series of indazole derivatives was created, leading to the identification of a compound that inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov This compound also showed significant anti-angiogenic activity in Human Umbilical Vein Endothelial Cells (HUVECs) and in a zebrafish model. nih.gov The design of these inhibitors often leverages the indazole core to bind to the ATP-binding site of the kinase. mdpi.com Studies have shown a high correlation between VEGFR-2 inhibition and cytotoxic effects on cancer cell lines, confirming the on-target activity of these compounds. nih.gov Another study on YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, demonstrated its ability to inhibit VEGF-induced proliferation, migration, and tube formation in endothelial cells. psu.edu

Anaplastic Lymphoma Kinase (ALK): While specific data on 5-hydrazinyl-1H-indazole hydrochloride derivatives as ALK inhibitors is limited in the provided context, the indazole structure is a key component in clinically relevant ALK inhibitors like Entrectinib. In Entrectinib, the 1H-indazole-3-amide structure is critical for its potent antitumor activity, highlighting the importance of this scaffold in designing ALK inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a target in various cancers. nih.govresearchgate.net Novel FGFR inhibitors have been developed based on the 1H-indazol-3-amine scaffold. Through strategies like scaffold hopping and molecular hybridization, researchers have synthesized compounds with significant inhibitory activity against FGFR1. nih.gov One such derivative, compound 7r, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. nih.gov X-ray crystallography of a related compound (7n) bound to FGFR1 provided a structural basis for its inhibitory mechanism, guiding further optimization. nih.gov Another series, based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, also yielded potent FGFR1 inhibitors. researchgate.net

Table 1: Inhibition of Tyrosine Kinase Receptors by Indazole Derivatives

| Target Kinase | Derivative Scaffold | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| VEGFR-2 | Indazole | Potent inhibition of VEGFR-2 kinase activity and in vivo anti-angiogenesis. | 1.24 nM | nih.gov |

| VEGFR-2 | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) | Inhibited VEGF-induced endothelial cell proliferation and migration. | N/A | psu.edu |

| FGFR1 | 1H-Indazol-3-amine | Potent enzymatic and cellular inhibition. | 2.9 nM (enzymatic), 40.5 nM (cellular) | nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | Good enzymatic inhibition. | 69.1 ± 19.8 nM | researchgate.net |

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses and apoptosis. nih.govciteab.com It is activated by stressors like reactive oxygen species (ROS) and tumor necrosis factor (TNF), leading to the sustained activation of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades. nih.govnih.gov

Inhibition of ASK1 is a promising therapeutic strategy for inflammatory diseases. citeab.com A series of novel ASK1 inhibitors based on a 1H-indazole scaffold has been designed and synthesized. Systematic structure-activity relationship (SAR) studies led to the discovery of compound 15 , which demonstrated excellent in vitro ASK1 kinase activity and potent cellular inhibition. citeab.com Mechanistic studies confirmed that this compound suppresses the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway in HT-29 intestinal epithelial cells. citeab.com This inhibition protects cells from TNF-α-induced damage and regulates the expression of apoptosis-related proteins. citeab.com The ability of ASK1 inhibitors to block the pro-apoptotic, sustained activation of p38/JNK, without affecting their short-term homeostatic functions, makes this a highly targeted therapeutic approach. nih.gov

Receptor Antagonism

Antagonism of the glucagon (B607659) receptor (GCGR) is a promising mechanism for managing type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. researchgate.net Novel and potent series of indazole- and indole-based glucagon receptor antagonists have been discovered, often designed based on earlier pyrazole-based leads like MK-0893. nih.gov

Structure-activity relationship studies have focused on modifications at the C3 and C6 positions of the indazole core, as well as the benzylic position on the N-1 of the indazole. nih.gov These efforts have led to the identification of multiple potent antagonists with excellent in vitro profiles. nih.gov For example, one such antagonist, GRA 16d, was found to be orally active in blunting glucagon-induced glucose excursion in animal models. nih.gov

| Compound/Class | Design Strategy | Key Activity | Reference |

|---|---|---|---|

| Indazole/Indole-based GRAs | Based on pyrazole (B372694) lead MK-0893. | Potent antagonism with good in vitro profiles. | nih.gov |

| Indazole-based β-alanine derivatives | Structure-activity relationship exploration and optimization. | Potent GCGR antagonists with excellent pharmacokinetic properties. | researchgate.net |

Serotonin 5-HT₃ receptor antagonists are crucial antiemetic agents. wikipedia.org The development of these antagonists has involved the modification of existing molecules to enhance potency and selectivity. For instance, the alteration of the aromatic nucleus of metoclopramide (B1676508) led to the identification of indazole derivatives as potent 5-HT₃ receptor antagonists. nih.gov

One notable example, compound 6g (BRL 43694), was found to be both potent and selective, proving to be an effective antiemetic agent. nih.gov Further research into 4,5,6,7-tetrahydrobenzimidazole derivatives, which share structural similarities, has shown them to be highly potent 5-HT₃ receptor antagonists, with some being significantly more potent than ondansetron. nih.govsemanticscholar.org The mechanism for some of these compounds may involve slow dissociation from the 5-HT₃ receptor. semanticscholar.org

| Compound Series | Key Finding | Potency Comparison | Reference |

|---|---|---|---|

| Indazole-3-carboxylic acid derivatives | Compound 6g (BRL 43694) is a potent and selective antagonist. | Effective antiemetic. | nih.gov |

| 4,5,6,7-Tetrahydrobenzimidazole derivatives | YM-26308-2 was approximately 79 times more potent than ondansetron. | Significantly more potent than ondansetron. | semanticscholar.org |

In Vitro Mechanistic Studies of 5-Hydrazinyl-1H-indazole Hydrochloride Derivatives

The mechanistic understanding of how these derivatives function at a molecular level is crucial for their rational design and development. In vitro studies, often complemented by computational methods, have provided significant insights.

For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the mechanism of N-CH₂OH derivative formation. nih.gov Such studies are fundamental as azolylmethanols can be key intermediates for other compounds with biological applications. nih.gov

In the context of enzyme inhibition, molecular docking studies have been instrumental. For COX-2 inhibitors, these studies predict the binding energy, binding modes, and optimal orientation of the indazole derivatives at the active site. mdpi.com Similarly, for AChE inhibitors, molecular docking has guided the synthesis of novel compounds by predicting their interactions with the enzyme. nih.gov

Furthermore, the study of structure-activity relationships provides mechanistic clues. For example, in the case of glucagon receptor antagonists, SAR studies have pinpointed which substituents are essential for activity and which can be modified for optimization. researchgate.net The discovery that certain indazole derivatives act as allosteric ligands for some receptors, like the retinoic acid receptor-related orphan receptor γt (RORγt), opens up new avenues for therapeutic intervention with potentially higher selectivity. dundee.ac.uk

Analysis of Cellular Pathway Modulation

Derivatives of 5-hydrazinyl-1H-indazole hydrochloride have been investigated for their ability to modulate various cellular pathways implicated in cancer progression. Research indicates that these compounds can interfere with critical signaling cascades, leading to the inhibition of tumor growth.

One significant area of investigation is the p53 signaling pathway. The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest and apoptosis. nih.gov In normal cells, p53 levels are controlled through a negative feedback loop with its inhibitor, MDM2. nih.gov Certain indazole derivatives have been shown to disrupt this interaction. For instance, compound 6o , a 3,5-disubstituted indazole derivative, is suggested to inhibit the p53/MDM2 pathway. nih.govresearchgate.net This inhibition leads to the accumulation of p53, which in turn transcribes pro-apoptotic genes like Bax, promoting cell death. mdpi.com

Kinase inhibition is another primary mechanism through which indazole derivatives exert their effects. These compounds have been designed as inhibitors for a range of protein kinases that are often overactive in cancer.

Tyrosine Kinases : The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.govmdpi.com Molecular docking and target prediction studies have identified several kinases as potential targets. For example, compound 2f was predicted to target certain tyrosine kinases. nih.gov

EGFR and BRAF : Molecular docking simulations have shown that some arylidene hydrazide derivatives can establish key binding interactions with the Epidermal Growth Factor Receptor (EGFR) and BRAF proteins, which are critical in signaling pathways that promote cell proliferation. researchgate.net

FGFR and ALK : Other studies have identified novel 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs). nih.gov Additionally, the derivative entrectinib shows high activity against anaplastic lymphoma kinase (ALK). nih.gov

Furthermore, indazole derivatives have been reported as potent inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a vital role in tumor metastasis and adaptation to low-oxygen environments. researchgate.net

Table 1: Cellular Pathway Modulation by Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Modulated Pathway/Target | Key Research Finding | Reference |

|---|---|---|---|

| Compound 6o | p53/MDM2 Pathway | Confirmed to affect the p53/MDM2 pathway in a concentration-dependent manner, leading to increased p53 levels. | nih.govresearchgate.netmdpi.com |

| Compound 2f | Tyrosine Kinases (Predicted) | A target prediction tool suggested that compound 2f may act by inhibiting tyrosine kinases. | nih.gov |

| Arylidene hydrazide derivatives | EGFR, BRAF | Docking studies identified key binding interactions with EGFR and BRAF proteins. | researchgate.net |

| 1H-indazole-based derivatives | FGFRs | A novel series of derivatives was found to inhibit FGFR1-3. | nih.gov |

| Entrectinib | ALK | Exhibited high inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. | nih.gov |

| Indazole derivatives | HIF-1α | Reported in the literature as potent inhibitors of HIF-1α. | researchgate.net |

Induction of Apoptosis (e.g., Caspase-3/7 Activation)

A key mechanism for the anticancer activity of 5-hydrazinyl-1H-indazole hydrochloride derivatives is the induction of programmed cell death, or apoptosis. Studies have consistently shown that these compounds can trigger apoptotic pathways in cancer cells, often through the activation of effector caspases like caspase-3 and caspase-7.

The induction of apoptosis is frequently linked to the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Research on several indazole derivatives has demonstrated a classic apoptotic response:

Compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The study also observed a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Compound 6o induced apoptosis in K562 chronic myeloid leukemia cells, with a notable effect on late-stage apoptosis. nih.govresearchgate.net Western blot analysis confirmed that this compound decreased the expression of Bcl-2 while increasing the expression of Bax. nih.govresearchgate.net

Other research on novel isoindole-based adducts and pyrimidine (B1678525) derivatives also highlights the activation of caspase-3/7 as a central mechanism. tandfonline.comresearchgate.netsemanticscholar.org One study found that its hit compounds induced apoptosis by activating caspase-3/7 by up to 5.47-fold. researchgate.net Similarly, certain pyrimidine-based compounds were shown to cause significant activation of caspase 3/7 in liver cancer cells. tandfonline.comsemanticscholar.org

These findings collectively indicate that a primary mode of action for these derivatives is the activation of the caspase cascade, driven by a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state.

Table 2: Effects of Indazole Derivatives on Apoptotic Markers This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cell Line | Effect on Caspase-3/7 | Effect on Bcl-2 Family Proteins | Other Apoptotic Effects | Reference |

|---|---|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 | Downregulation of Bcl-2, Upregulation of Bax | Decreased mitochondrial membrane potential | nih.gov |

| Compound 6o | K562 (Leukemia) | Not specified, but induced apoptosis | Downregulation of Bcl-2, Upregulation of Bax | Dose-dependent increase in total apoptosis | nih.govresearchgate.net |

| Isoindole-based adducts | A549, Caco-2, MDA-MB 231 | Caspase-3/7 activation (up to 5.47 folds) | Not specified | Induced apoptosis (up to 57.99%) | researchgate.net |

| Pyrimidine derivatives | HepG2, Huh-7 (Liver Cancer) | Significant activation of caspase 3/7 | Not specified | Not specified | tandfonline.comsemanticscholar.org |

Anti-Proliferative Mechanisms

Derivatives of 5-hydrazinyl-1H-indazole hydrochloride have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. nih.gov The primary anti-proliferative mechanism appears to be the inhibition of cell cycle progression, which prevents cancer cells from dividing and proliferating. researchgate.net

Numerous studies have quantified the potent growth-inhibitory effects of these compounds, often reporting the half-maximal inhibitory concentration (IC50).

Compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov

Compound 6o was particularly effective against the K562 leukemia cell line, with an IC50 value of 5.15 µM. nih.govmdpi.com Further analysis revealed that this compound arrests the cell cycle in the G0/G1 phase, thereby halting cell division. mdpi.com

A series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency against the HL60 cell line, with compound 93 being the most potent inhibitor, recording an IC50 value of 8.3 nM. nih.gov

Another derivative, compound 5k , displayed the best inhibitory effect against Hep-G2 liver cancer cells with an IC50 of 3.32 µM. nih.govmdpi.com

The anti-proliferative activity is a direct consequence of the molecular mechanisms discussed previously, such as the inhibition of essential kinases and the induction of apoptosis. researchgate.netnih.gov By interfering with these fundamental cellular processes, indazole derivatives effectively halt the uncontrolled proliferation that characterizes cancer.

Table 3: In Vitro Anti-Proliferative Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Anti-Proliferative Effect | Reference |

|---|---|---|---|---|

| Compound 2f | Multiple | 0.23–1.15 μM | Potent growth inhibitory activity | nih.gov |

| Compound 6o | K562 (Leukemia) | 5.15 µM | Cell cycle arrest in G0/G1 phase | nih.govmdpi.com |

| Compound 5k | Hep-G2 (Liver) | 3.32 µM | Potent inhibitory effect | nih.govmdpi.com |

| Compound 93 | HL60 (Leukemia) | 8.3 nM | Vigorous potency against the cell line | nih.gov |

| Entrectinib | ALK-driven cancers | 12 nM (ALK inhibition) | Antiproliferative activity | nih.gov |

Mechanisms of Antimicrobial Action at the Molecular Level

In addition to their anticancer properties, indazole derivatives and related heterocyclic compounds have shown promise as antimicrobial agents. nih.gov Molecular docking studies and biological assays have begun to elucidate the molecular mechanisms underlying their activity against bacteria and fungi.

Several potential enzyme targets have been identified:

DNA Gyrase : Molecular docking studies of certain hydrazide-hydrazone derivatives suggest that their antibacterial potency may stem from strong binding interactions within the active site of DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition is a validated antimicrobial strategy.

MurB Enzyme : For a series of 1H-1,2,4-triazolyl derivatives, docking studies proposed that the mechanism of antibacterial action involves the inhibition of the MurB enzyme in E. coli. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a component of the bacterial cell wall. nih.gov

tRNA (Guanine37-N1)-methyltransferase (TrmD) : In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, docking simulations pointed to tRNA (Guanine37-N1)-methyltransferase (TrmD) as a likely molecular target. researchgate.net The most active antimicrobial compound in the series was also the most effective inhibitor of this enzyme in the computational model. researchgate.net TrmD is an essential enzyme for bacterial growth, making it a viable target for new antibiotics. researchgate.net

CYP51 (Sterol 14α-demethylase) : The antifungal activity of some triazole derivatives is believed to involve the inhibition of CYP51. nih.gov This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death. nih.gov

These findings indicate that indazole derivatives and related compounds can achieve their antimicrobial effects by targeting a variety of essential bacterial and fungal enzymes.

Table 4: Proposed Molecular Mechanisms of Antimicrobial Action This table is interactive. You can sort and filter the data.

| Derivative Class | Proposed Target Enzyme | Organism/Domain | Mechanism | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazones | DNA Gyrase | Bacteria | Strong binding interactions in the enzyme's active site. | mdpi.com |

| 1H-1,2,4-triazolyl derivatives | MurB | E. coli (Bacteria) | Inhibition of an essential enzyme in peptidoglycan synthesis. | nih.gov |

| 1H-1,2,4-triazolyl derivatives | CYP51 | Fungi | Inhibition of an essential enzyme in ergosterol synthesis. | nih.gov |

| Thieno[2,3-d]pyrimidines | tRNA (Guanine37-N1)-methyltransferase (TrmD) | Bacteria | Inhibition of an essential enzyme for bacterial growth. | researchgate.net |

Advanced Computational and Spectroscopic Studies on 5 Hydrazinyl 1h Indazole Hydrochloride and Its Derivatives

Computational Chemistry for Molecular Understanding and Optimization

Computational chemistry serves as a cornerstone in the modern drug discovery and development pipeline, offering profound insights into the molecular behavior of compounds like 5-Hydrazinyl-1H-indazole hydrochloride. By simulating complex biological systems, researchers can predict interactions, stability, and pharmacokinetic profiles, thereby guiding the synthesis of more effective and targeted molecular entities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indazole derivatives, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets, such as enzymes and receptors.

Research on indazole derivatives has demonstrated their potential as inhibitors for various protein targets. For instance, docking studies have been performed to evaluate the efficacy of novel indazole derivatives against renal cancer by targeting the Discoidin Domain Receptor 1 (DDR1). nih.gov In these studies, the 3D structures of the ligands are prepared and their energy is minimized to achieve a stable conformation before docking into the receptor's active site. nih.gov The binding affinity, typically expressed in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are then analyzed. nih.gov For example, studies on indazole analogs as anti-inflammatory agents involved docking them into the active site of the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.netnih.gov The results highlighted compounds with significant binding energies, indicating a strong potential for inhibition. researchgate.net

Table 1: Example Molecular Docking Data for Indazole Derivatives

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Indazole Derivatives | Discoidin Domain Receptor 1 (DDR1) | 6FEW | Not specified | Not specified |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | 3NT1 | -9.11 | Not specified |

| Indazole Derivatives | Hypoxia-inducible factor 1-alpha (HIF-1α) | Not specified | Not specified | Not specified |

This table is illustrative and compiles data from studies on various indazole derivatives to demonstrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and whether the initial binding pose is maintained.

For indazole derivatives identified as potential Hypoxia-inducible factor (HIF-1α) inhibitors, MD simulations have been used to confirm the stability of the most potent compounds within the active site of the protein. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable. Similarly, MD simulations of 1H-indazole analogs bound to the COX-2 enzyme indicated that certain derivatives remained stably docked within the active sites. researchgate.net The stability in these simulations provides greater confidence in the docking results and the potential inhibitory action of the compound. researchgate.netmdpi.com Further analysis using techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be performed on the MD trajectory to calculate the binding free energy, offering a more refined estimate of the binding affinity. researchgate.net

Quantum Chemical Calculations (e.g., DFT methods) for Reaction Mechanism Elucidation and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules and elucidating reaction mechanisms. These methods have been applied to the indazole scaffold to provide a sound theoretical basis for experimental observations. nih.gov

For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the reaction mechanism of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid. nih.gov Such calculations can determine the energies of reactants, transition states, and products, helping to establish the most likely reaction pathway. researchgate.net These studies have been crucial in explaining why certain isomers are formed preferentially over others. nih.gov DFT is also used to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. j-cst.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These models generate steric and electrostatic contour maps that visualize the regions around the molecule where bulky groups or electron-withdrawing/donating groups, respectively, would be favorable or unfavorable for activity. nih.gov Such insights provide a structural framework that can guide the design of new derivatives with enhanced potency. nih.gov The statistical validity of the QSAR models is rigorously tested to ensure their predictive power. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics.

For derivatives of heterocyclic systems like indazole, various ADME parameters are calculated using software like SwissADME. nih.gov These parameters include predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.govresearchgate.net Key descriptors such as lipophilicity (LogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) are assessed. nih.govnih.gov For instance, Lipinski's rules state that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Predicting these properties helps in the lead optimization phase, allowing chemists to modify the structure of 5-Hydrazinyl-1H-indazole to improve its drug-like characteristics. nih.govresearchgate.net

Table 2: Illustrative In Silico ADME Predictions for a Hypothetical Indazole Derivative

| Parameter | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | < 500 | < 500 |

| LogP (Octanol/Water Partition) | < 5 | -2 to 5 |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 |

| Gastrointestinal (GI) Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeant | No | Varies by target |

This table represents typical parameters evaluated during in silico ADME prediction and does not correspond to experimentally verified data for 5-Hydrazinyl-1H-indazole hydrochloride.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of newly synthesized compounds like 5-Hydrazinyl-1H-indazole hydrochloride and its derivatives. They also play a critical role in monitoring reaction progress and investigating mechanistic pathways.

The structure of indazole derivatives is routinely confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR Spectroscopy: 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com For example, in the 1H NMR spectrum of a 3-methyl-5-nitro-1H-indazole, characteristic signals can be observed for the aromatic protons on the indazole ring, the methyl group protons, and the NH proton, which often appears as a broad singlet. mdpi.com The chemical shifts and coupling constants help to confirm the substitution pattern on the indazole core. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. uni.lu The monoisotopic mass of 5-Hydrazinyl-1H-indazole is 148.07489 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an indazole derivative, characteristic absorption bands would be expected for N-H stretching (from the indazole ring and hydrazine (B178648) group), C=C stretching of the aromatic ring, and C-N stretching. mdpi.com

These techniques were collectively used to characterize the products of reactions involving indazoles, such as their addition to formaldehyde, providing unequivocal proof of the resulting structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Studies and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, offering deep insights into tautomeric equilibria and enabling real-time monitoring of chemical reactions. The indazole ring system can exist in two primary tautomeric forms, the 1H- and 2H-tautomers, with the 1H form generally being the more thermodynamically stable. researchgate.net NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei analysis, provides a definitive method to distinguish between these forms and any resulting isomers from chemical reactions. nih.gov

In the context of 5-Hydrazinyl-1H-indazole hydrochloride, ¹H NMR spectroscopy is crucial for identifying the protons on the aromatic ring, the N-H protons of the indazole ring, and the protons of the hydrazinyl group (-NHNH₂). The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring portion of the molecule. chemicalbook.com For instance, the reaction of NH-indazoles with formaldehyde in acidic conditions can be monitored using ¹H NMR to track the formation of N1-substituted products versus N2-substituted products. nih.gov The chemical shift of the methylene (B1212753) bridge (-CH₂-) formed in such a reaction is a clear indicator of the substitution site. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the tautomeric form and the nature of the substituents. nih.govresearchgate.net For example, the chemical shift of the C3 carbon can be a useful probe to determine the position of substitution on the pyrazole (B372694) ring. nih.gov Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental NMR data to provide a sound theoretical basis for the assignment of chemical shifts and to confirm the structures of isomers that may be difficult to isolate. nih.gov

The dynamic nature of tautomerism can also be studied using variable-temperature NMR experiments. In some cases, separate signals for both the 1H and 2H tautomers can be observed in solution, with the ratio depending on the solvent and temperature. researchgate.net This allows for the thermodynamic parameters of the tautomeric equilibrium to be determined.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indazole Derivatives Note: Data is compiled from various indazole derivatives to illustrate typical chemical shift ranges. Exact values for 5-Hydrazinyl-1H-indazole hydrochloride may vary.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| H1 (N-H) | 11.0 - 13.5 (broad) | - | Chemical shift is highly dependent on solvent and concentration. chemicalbook.comrsc.org |

| H3 | ~8.1 | ~135 | Position can be sensitive to substitution on the pyrazole ring. nih.gov |

| H4 | ~7.8 | ~121 | |

| H6 | ~7.1 - 7.4 | ~120 | |

| H7 | ~7.6 | ~110 | |

| Hydrazinyl (-NHNH₂) | Variable (broad) | - | Protons are exchangeable and may appear as a broad singlet. |

| C3a | - | ~140 | Bridgehead carbon. |

| C4 | - | ~121.8 | |

| C5 | - | ~127.1 | Site of hydrazinyl substitution. |

| C6 | - | ~120.4 | |

| C7 | - | ~111.4 | |

| C7a | - | ~123.6 | Bridgehead carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For 5-Hydrazinyl-1H-indazole hydrochloride, the IR spectrum provides characteristic absorption bands that confirm the presence of the indazole core, the hydrazinyl substituent, and the hydrochloride salt form.

The key vibrational modes observed in the IR spectrum of indazole and its derivatives include:

N-H Stretching: The N-H stretching vibrations of the indazole ring and the hydrazinyl group typically appear in the region of 3100-3400 cm⁻¹. The indazole N-H stretch is often a broad band due to hydrogen bonding in the solid state. rsc.orgpsu.edu

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are observed just above 3000 cm⁻¹.